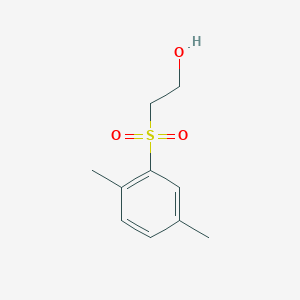

2,5-Dimethylphenylsulfonylethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O3S |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)sulfonylethanol |

InChI |

InChI=1S/C10H14O3S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 |

InChI Key |

RHADLCMQZGQPAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 2,5 Dimethylphenylsulfonylethanol

Retrosynthetic Analysis and Key Disconnections for 2,5-Dimethylphenylsulfonylethanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.comamazonaws.com For this compound, the primary disconnections involve the carbon-sulfur (C-S) bond of the sulfone and the carbon-carbon (C-C) bond of the ethanol (B145695) side chain.

The most logical retrosynthetic approach involves two key bond cleavages:

C-S Bond Disconnection: This leads to a 2,5-dimethylphenylsulfonyl synthon and a 2-hydroxyethyl anion synthon. The synthetic equivalents for these would be a 2,5-dimethylbenzenesulfonyl halide (e.g., chloride) and a protected ethanol equivalent, such as ethylene (B1197577) oxide or 2-bromoethanol.

S-C(aryl) Bond Disconnection: This disconnection points to 2,5-dimethylthiophenol (or its corresponding disulfide) and a 2-hydroxyethylsulfonyl synthon.

A further disconnection of the sulfonylethanol moiety itself can be considered, breaking it down into a sulfone synthon and an ethylene synthon. This suggests a synthetic route involving the addition of a sulfonyl radical or a related species across a double bond.

Advanced Synthetic Approaches to the Sulfonylethanol Moiety in this compound

The formation of the sulfonylethanol group is a critical step in the synthesis of this compound. Modern synthetic chemistry offers several powerful methods to construct this functional group.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, including the C-S bond. rsc.orgmdpi.comnih.govrsc.orgnih.gov These methods offer advantages over traditional approaches, such as harsh reaction conditions and limited substrate scope.

Palladium and copper are the most commonly employed metals for C-S cross-coupling. rsc.orgmdpi.comnih.gov In the context of synthesizing this compound, a plausible route would involve the coupling of a 2,5-dimethylaryl halide or triflate with a protected 2-mercaptoethanol (B42355) derivative.

Table 1: Examples of Transition Metal-Catalyzed C-S Coupling Reactions

| Catalyst System | Aryl Partner | Sulfur Partner | Typical Conditions |

| Pd(OAc)2 / Ligand | Aryl bromide/iodide | Thiol | Base, Solvent, Heat |

| CuI / Ligand | Aryl iodide | Thiol | Base, Solvent, Heat |

| NiCl2(dppp) | Aryl chloride | Thiol | Base, Solvent, Heat |

Alternative Oxidative Methodologies for Sulfone Synthesis

The oxidation of a precursor thioether, 2-(2,5-dimethylphenylthio)ethanol, is a direct and widely used method for the synthesis of sulfones. jchemrev.combeilstein-journals.orggoogle.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common oxidizing agents include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal compound or an acid. beilstein-journals.orggoogle.com The reaction can be tuned to yield either the sulfoxide (B87167) or the sulfone by controlling the stoichiometry and reaction conditions. beilstein-journals.org

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert thioethers to sulfones. google.comacs.org

Meta-chloroperoxybenzoic acid (m-CPBA): A versatile and selective oxidizing agent for a wide range of substrates. acs.org

Oxone (2KHSO₅·KHSO₄·K₂SO₄): A stable and convenient source of peroxymonosulfate. jchemrev.com

Electrochemical oxidation: An environmentally friendly method that can offer high selectivity by carefully controlling the electrode potential. acs.org

Table 2: Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, metal catalyst | Readily available, "green" oxidant |

| Potassium Permanganate (KMnO₄) | Acetone, water | Strong and effective |

| m-CPBA | Chlorinated solvents | High selectivity |

| Oxone® | Methanol, water | Stable solid, easy to handle |

Selective Functionalization of the 2,5-Dimethylphenyl Ring in this compound Precursors

The regioselective introduction of the sulfonyl group onto the 2,5-dimethylphenyl ring is a key challenge in the synthesis of the target molecule.

Regioselective Aromatic Substitution Strategies

Direct electrophilic sulfonation of p-xylene (B151628) (1,4-dimethylbenzene) would likely lead to a mixture of isomers. Therefore, more controlled methods are required. One approach is the sulfonation of 2,5-dimethylphenol (B165462), followed by reduction of the phenolic hydroxyl group. google.com Another strategy involves the use of blocking groups to direct the incoming electrophile to the desired position.

Nucleophilic aromatic substitution (SNA) can also be employed, particularly if a suitably activated precursor, such as a 2,5-dimethylhalobenzene, is used. mdpi.com

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an appropriate electrophile.

For the synthesis of this compound precursors, a suitable directing group on the p-xylene ring could be used to introduce a functional group at the desired position, which can then be converted to the sulfonyl group. For example, a dimethylamino or a methoxy (B1213986) group can act as a DMG. wikipedia.org While direct lithiation of xylenes (B1142099) can be challenging, the use of mixed metal amide bases (LiNK chemistry) has shown promise for selective benzylic and aryl metalation. beilstein-journals.orgresearchgate.net

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of atoms from the starting materials into the final product. bioengineer.org Traditional routes to sulfones, such as the oxidation of sulfides or Friedel-Crafts-type reactions, often suffer from poor atom economy due to the use of stoichiometric oxidants or Lewis acids, which generate significant waste. nih.gov

More contemporary approaches, such as the direct addition of sulfonyl radicals to alkenes or the oxysulfonylation of alkenes, offer significantly improved atom economy. nih.govd-nb.info For the synthesis of this compound, this could involve the reaction of 2,5-dimethylphenyl sulfonyl chloride or a sulfinate salt with ethylene or a related two-carbon synthon. These methods, particularly when catalyzed, minimize the formation of byproducts, aligning with green chemistry ideals. bioengineer.orgacs.org The development of multicomponent reactions, where multiple starting materials are combined in a single step, also represents a highly atom-economical strategy to access complex sulfones.

The advancement of catalyst systems is crucial for developing sustainable synthetic routes to this compound. Modern catalysts aim to replace stoichiometric reagents, reduce energy consumption by lowering reaction temperatures, and increase selectivity to minimize waste.

Metal-Based Catalysis: Several metal-based catalytic systems have been developed for the synthesis of β-hydroxy sulfones. For instance, a multifunctional hexatungstate catalyst has been used for the cascade hydroxysulfenylation of alkenes followed by selective oxidation, using hydrogen peroxide as a green oxidant. rsc.org Ruthenium and Iridium complexes, such as Ru-SUNPHOS and Ir/f-Amphol, have proven highly efficient for the asymmetric hydrogenation of β-keto sulfones to produce chiral β-hydroxy sulfones with high yields and enantioselectivity. nih.govrsc.org Inexpensive and abundant metals like iron have also been utilized, with iron(III) chloride hexahydrate serving as an effective catalyst for the oxysulfonylation of arylacetylenes. d-nb.infonih.gov Recently, a novel catalyst based on strontium manganese oxide (SrMn₁₋ₓRuₓO₃) with engineered oxygen vacancies has demonstrated exceptional efficiency in oxidizing sulfides to sulfones at a low temperature of 30°C using molecular oxygen, offering high selectivity and the potential for catalyst reuse over multiple cycles. bioengineer.org

Photocatalysis and Metal-Free Catalysis: Visible-light photocatalysis has emerged as a powerful tool for green chemistry. A nano Cu₂O/TiO₂ photocatalyst has been employed for the direct sulfonylation of alkenes with sulfonyl chlorides at room temperature, using air as the oxidant. bohrium.com This method avoids the need for hazardous reagents and allows for easy recovery and reuse of the catalyst. bohrium.com Furthermore, catalyst-free approaches are gaining traction. For example, the hydrosulfonylation of alkenes with sulfonyl chlorides can be achieved in water under visible light irradiation, completely eliminating the need for a metal catalyst. researchgate.net

| Catalyst System | Reaction Type | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Hexatungstate | Cascade Hydroxysulfenylation/Oxidation | Uses green oxidant (H₂O₂), modular | Aqueous medium | rsc.org |

| Ru-SUNPHOS/I₂ | Asymmetric Hydrogenation | High enantioselectivity for chiral sulfones | Presence of iodine additive | nih.gov |

| Ir/f-Amphol | Asymmetric Hydrogenation | Very high activity (S/C up to 20,000) | Mild conditions | rsc.org |

| Iron(III) Chloride (FeCl₃·6H₂O) | Oxosulfonylation | Inexpensive and abundant metal catalyst | Aqueous medium | d-nb.infonih.gov |

| SrMn₁₋ₓRuₓO₃ | Sulfide Oxidation | Low temperature (30°C), uses O₂, reusable | Minimal precious metal use (1% Ru) | bioengineer.org |

| Nano Cu₂O/TiO₂ | Photocatalytic Sulfonylation | Uses visible light, heterogeneous, reusable | Room temperature, air oxidant | bohrium.com |

Replacing hazardous volatile organic compounds (VOCs) with sustainable alternatives is a cornerstone of green synthesis. For the production of this compound, several environmentally benign reaction media can be considered.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Methods have been developed for the catalyst-free hydrosulfonylation of alkenes and alkynes in water, driven by visible light. researchgate.net Chemoenzymatic approaches, which combine chemical and biological catalysts, are often performed in aqueous media. For example, the synthesis of optically active β-hydroxy sulfones has been achieved through an oxosulfonylation-bioreduction sequence in an aqueous environment. d-nb.infonih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea) that form a liquid with a low melting point. They are often biodegradable, non-toxic, and inexpensive. DESs have been successfully used as a sustainable medium for the synthesis of aryl sulfones from boronic acids and a sulfur dioxide source, eliminating the need for metal catalysts and VOCs. rsc.orgrsc.org The recyclability of the DES further enhances the sustainability of the process. rsc.org

Solvent-Free and Supercritical Fluids: Conducting reactions without any solvent represents the greenest approach. Mechanical milling (mechanochemistry) and solvent-free hydrosulfonylation of alkenes with sulfinates are examples of such methods. nih.govresearchgate.net Supercritical carbon dioxide (scCO₂) is another sustainable alternative, offering advantages like non-toxicity and easy removal from the reaction mixture. nih.gov

| Solvent/Medium | Reaction Example | Advantages | Reference |

|---|---|---|---|

| Water | Catalyst-free hydrosulfonylation; Chemoenzymatic synthesis | Non-toxic, abundant, safe, enables unique reactivity | d-nb.inforesearchgate.net |

| Deep Eutectic Solvents (DESs) | Multicomponent sulfonylation of boronic acids | Biodegradable, low cost, recyclable, avoids VOCs | rsc.orgrsc.org |

| Solvent-Free | Hydrosulfonylation of alkenes with sulfinates | Eliminates solvent waste, high efficiency | researchgate.net |

| Supercritical CO₂ (scCO₂) | Sulfide oxidation | Non-toxic, easily separated, tunable properties | nih.gov |

Process Intensification and Scalability Considerations for this compound Production

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing technologies. scribd.com For the industrial production of this compound, moving from batch to continuous processing and employing novel energy sources can offer significant advantages.

Continuous-Flow Microreactors: Microreactors offer superior heat and mass transfer compared to traditional batch reactors, which is particularly beneficial for highly exothermic reactions like sulfone synthesis. researchgate.netacs.org This enhanced control leads to higher yields, better purity, and improved safety by minimizing the risk of thermal runaways. acs.org A continuous-flow strategy using microchannel reactors has been successfully implemented for the industrial-scale production of methyl sulfone, demonstrating the viability of this technology for sulfone manufacturing. acs.org

Acoustic Cavitation (Sonication): The use of ultrasound (sonication) can intensify chemical reactions by generating localized hot spots with high temperatures and pressures, which creates highly reactive radical species. nih.gov The oxidation of thioethers to sulfones using hydrogen peroxide as an oxidant has been shown to be significantly accelerated under acoustic cavitation, with yields five to six times higher than with conventional mechanical agitation. nih.govresearchgate.net This technique can drastically reduce reaction times and improve energy efficiency. scribd.com

Scalability: The transition from laboratory-scale discovery to large-scale industrial production is a critical challenge. For sulfone synthesis, scalability has been demonstrated for several modern methods. For example, a gram-scale synthesis of an aryl sulfone was successfully performed using a deep eutectic solvent, which was also recycled. rsc.org Asymmetric hydrogenation using an Iridium catalyst was performed on a gram scale with a very low catalyst loading (0.005 mol%), highlighting the economic feasibility of the process. rsc.org Furthermore, workflows for the kilo-scale electrochemical oxidation of thioethers to sulfones have been developed, addressing key parameters for successful industrial implementation. researchgate.net These examples provide a roadmap for the scalable and sustainable production of this compound. acs.org

Information on the Chemical Reactivity of this compound is Not Currently Available

A comprehensive search of publicly available scientific literature and chemical databases has revealed a lack of specific research data on the chemical reactivity, transformation pathways, and mechanistic studies of the compound This compound .

While the existence of this compound is confirmed through chemical supplier listings, which provide a CAS number of 688762-92-7, no dedicated research articles, patents, or scholarly reviews detailing its chemical behavior could be located. The search for information that would be necessary to populate the requested sections on its reactivity profiles—including reactions at the sulfonyl moiety, transformations of the ethanol side chain, and aromatic ring derivatization—did not yield any specific findings for this particular molecule.

General principles of reactivity for related functional groups, such as sulfonyl groups, alcohols, and substituted aromatic rings, are well-established in the field of organic chemistry. For instance, the sulfonyl group is typically a good leaving group and can undergo nucleophilic substitution. The hydroxyl group of the ethanol side chain could potentially be oxidized to an aldehyde or carboxylic acid, or undergo elimination reactions. The dimethylphenyl ring could be subject to electrophilic aromatic substitution, with the directing effects governed by the existing sulfonyl and alkyl substituents.

However, without specific experimental data for this compound, any discussion of its reactivity would be purely speculative and not based on the "detailed research findings" required. The precise influence of the 2,5-dimethylphenyl and the sulfonylethanol moieties on each other's reactivity, as well as the specific conditions required for these transformations, remain undocumented in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the chemical reactivity of this compound as per the requested outline.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2,5 Dimethylphenylsulfonylethanol

Aromatic Ring Reactivity and Derivatization Strategies for 2,5-Dimethylphenylsulfonylethanol

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The 2,5-dimethylphenyl ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures. To undergo these reactions, the aromatic ring must first be activated, typically through halogenation, to introduce a suitable leaving group for the catalytic cycle.

Once converted to an aryl halide (e.g., bromo- or iodo-2,5-dimethylphenylsulfonylethanol), the compound can participate in a variety of cross-coupling reactions. For instance, in a Suzuki coupling, the aryl halide would react with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 1: Hypothetical Suzuki Coupling Reaction Conditions and Yields

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-2,5-dimethylphenylsulfonylethanol | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 4-Iodo-2,5-dimethylphenylsulfonylethanol | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |

| 3 | 4-Bromo-2,5-dimethylphenylsulfonylethanol | Cyclopropylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 78 |

This table presents hypothetical data for illustrative purposes.

Halogenation and Nitration Studies on the Dimethylphenyl Ring

The directing effects of the substituents on the aromatic ring of this compound play a crucial role in electrophilic aromatic substitution reactions such as halogenation and nitration. The two methyl groups are ortho, para-directing and activating, while the sulfonylethanol group is meta-directing and deactivating. The interplay of these groups determines the regioselectivity of the substitution.

In the case of halogenation (e.g., bromination with Br₂ and a Lewis acid catalyst), the incoming electrophile is expected to substitute at the positions most activated by the methyl groups and least deactivated by the sulfonyl group. Similarly, nitration using a mixture of nitric acid and sulfuric acid would follow the same regiochemical principles. The precise outcome can be influenced by the reaction conditions, such as temperature and the specific reagents used.

Detailed Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing reaction conditions and controlling product formation. This section delves into the kinetic and mechanistic studies that could be employed to elucidate these reaction pathways.

Reaction Kinetics and Eyring Plot Analysis

Kinetic studies are essential for determining the rate laws of reactions, which in turn provide insight into the reaction mechanism. For a given reaction of this compound, the rate of the reaction would be measured as a function of the concentration of each reactant. The determined rate law would indicate which species are involved in the rate-determining step.

By studying the temperature dependence of the reaction rate, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined using the Eyring equation. An Eyring plot of ln(k/T) versus 1/T yields a straight line from which these parameters can be extracted. These values provide information about the transition state of the rate-determining step.

Table 2: Hypothetical Activation Parameters from Eyring Plot Analysis

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Proposed Mechanism |

| O-Alkylation | 18.5 | -15.2 | Sₙ2 |

| Esterification | 15.2 | -25.8 | Nucleophilic Acyl Substitution |

This table presents hypothetical data for illustrative purposes.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby distinguishing between possible mechanistic pathways. For example, in the esterification of this compound with a carboxylic acid, the oxygen atom in the resulting ester could originate from either the alcohol or the carboxylic acid.

By using an ¹⁸O-labeled this compound, the position of the ¹⁸O in the product ester and in the water byproduct can be determined using mass spectrometry or NMR spectroscopy. This would unequivocally establish whether the C-O or O-H bond of the alcohol is cleaved during the reaction.

Investigation of Reactive Intermediates via Trapping Experiments

Many chemical reactions proceed through short-lived, high-energy reactive intermediates that are not directly observable. Trapping experiments are designed to capture these intermediates by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product.

For instance, if a reaction involving this compound is suspected to proceed through a carbocation intermediate, a nucleophilic trapping agent could be added to the reaction mixture. The formation of a product derived from the reaction of the trapping agent with the proposed carbocation would provide strong evidence for its existence as an intermediate in the reaction pathway.

Theoretical and Computational Investigations of 2,5 Dimethylphenylsulfonylethanol

Quantum Chemical Characterization of Electronic Structure and Bonding in 2,5-Dimethylphenylsulfonylethanol

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of molecules like this compound. These computational techniques provide insights into the molecule's stability, reactivity, and geometric properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by minimizing the molecule's total electronic energy. For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G*, would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The optimized geometry would reveal the spatial relationship between the 2,5-dimethylphenyl group, the sulfonyl group, and the ethanol (B145695) moiety. Key parameters to be determined would include the C-S and S-O bond lengths of the sulfonyl group, the C-C and C-O bond lengths of the ethanol fragment, and the bond angles around the sulfur atom, which would be expected to be roughly tetrahedral. The orientation of the phenyl ring relative to the sulfonyl group would also be a critical output of this analysis.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.77 Å |

| S=O | ~1.45 Å | |

| C-O (ethanol) | ~1.43 Å | |

| C-C (ethanol) | ~1.53 Å | |

| Bond Angle | O=S=O | ~120° |

| C-S-C | ~105° | |

| Dihedral Angle | C-C-S-O | Varies with conformation |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylphenyl ring. The electron-donating methyl groups would further increase the energy of the HOMO, making the aromatic ring the likely site for reactions with electrophiles. The LUMO, in contrast, would likely be centered on the electron-withdrawing sulfonyl group and the adjacent carbon atom of the ethanol chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the ethanol side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Rotational Barriers and Preferred Conformations

Rotation around the C-C and C-S single bonds in the molecule's backbone gives rise to different conformers. A potential energy surface scan, performed by systematically rotating a specific dihedral angle and calculating the energy at each step, can map out these conformational changes. The results would likely show several local energy minima corresponding to stable, staggered conformations, and energy maxima corresponding to unstable, eclipsed conformations. The energy difference between these points represents the rotational barrier. The preferred conformation would be the one that minimizes steric hindrance between the bulky 2,5-dimethylphenyl group and the sulfonyl and hydroxyl groups.

Intramolecular Non-Covalent Interactions (e.g., Chalcogen Bonds, Hydrogen Bonds)

Within a single molecule of this compound, non-covalent interactions can play a significant role in stabilizing certain conformations. An intramolecular hydrogen bond could potentially form between the hydroxyl (-OH) group of the ethanol moiety and one of the oxygen atoms of the sulfonyl group. This would create a five or six-membered ring-like structure, which often imparts additional stability. Furthermore, a chalcogen bond, a non-covalent interaction involving the sulfur atom (a chalcogen), could occur between the electron-rich region of the phenyl ring and the electrophilic region of the sulfur atom, further influencing the preferred conformation.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the transition states, which are the highest energy points along a reaction coordinate, and calculating the activation energies.

For instance, the elimination of water from the ethanol moiety to form a vinyl sulfone could be modeled. This would involve locating the transition state for the dehydration reaction, likely involving protonation of the hydroxyl group followed by the loss of a water molecule. The calculated activation energy for this process would provide an estimate of the reaction rate. Similarly, oxidation of the primary alcohol to an aldehyde or carboxylic acid could be investigated by modeling the interaction with an oxidizing agent and determining the energetics of the corresponding transition states. These computational studies provide valuable insights into the feasibility and selectivity of various chemical transformations of this compound.

Calculation of Activation Barriers and Reaction Energetics

The calculation of activation barriers and reaction energetics is crucial for understanding the kinetics and thermodynamics of chemical reactions involving this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for such calculations. For instance, studies on the reactions of benzenesulfonyl derivatives provide a template for how the reactivity of this compound could be assessed.

For example, a DFT study on the reaction of benzenesulfonyl azides with oxabicyclic alkenes calculated the activation barriers for various steps of the reaction. beilstein-archives.org Although this is a different reaction, the principles of using DFT to determine the transition state geometries and their corresponding energies are directly applicable. The activation energy (Ea) and Gibbs free energy of activation (ΔG‡) for key reaction pathways can be computed, providing a quantitative measure of the reaction's feasibility.

Table 1: Illustrative Activation Energies for Reactions of a Benzenesulfonyl Compound

| Reaction Step | Activation Energy (kcal/mol) - Gas Phase |

| [3+2] Cycloaddition (endo) | 17.3 |

| [3+2] Cycloaddition (exo) | 10.8 |

| Dinitrogen Cleavage (endo) | 32.3 |

| Dinitrogen Cleavage (exo) | 38.6 |

| Dinitrogen Cleavage from Azide (B81097) | 38.9 |

This data is for the reaction of benzenesulfonyl azide with an oxabicyclic alkene and is presented as an example of the types of calculations that can be performed. beilstein-archives.org

These calculations can reveal the rate-determining step of a reaction and how substituents on the aromatic ring, such as the two methyl groups in this compound, might influence the reaction energetics through steric and electronic effects.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, including the influence of solvent on reactivity. acs.org For a molecule like this compound, MD simulations can provide detailed insights into how solvent molecules arrange around it and how this organization affects its conformational dynamics and reaction pathways.

The development of accurate force fields is a prerequisite for reliable MD simulations. The CHARMM General Force Field (CGenFF), for example, has been extended to include parameters for various sulfonyl-containing compounds, which would be essential for simulating this compound. nih.gov These force fields are parameterized using high-level quantum mechanics calculations and validated against experimental data, such as crystal structures and pure solvent densities. nih.gov

An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would involve tracking the positions and velocities of all atoms over time. From these trajectories, various properties can be calculated:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute, revealing the structure of the solvation shell.

Mean Square Displacement (MSD): This can be used to calculate the diffusion coefficient of the solute and solvent molecules.

Potential of Mean Force (PMF): This can be calculated along a reaction coordinate to determine the free energy profile of a reaction in solution, explicitly accounting for solvent effects on the activation barrier.

Table 2: Example of a Molecular Dynamics Simulation Setup

| Parameter | Value |

| Force Field | CHARMM General Force Field (CGenFF) nih.gov |

| Solvent | Water (e.g., TIP3P model) |

| System Size | 1 solute molecule + ~2000 solvent molecules |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 10-100 ns |

This table represents a typical setup for an MD simulation and is not from a specific study on this compound.

By performing MD simulations in different solvents, one could predict how the reaction rates and mechanisms of this compound might change with the polarity and hydrogen-bonding capability of the solvent.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogs

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. europa.eu For a series of analogs of this compound, QSPR can be a valuable tool for predicting properties without the need for experimental measurements.

Prediction of Physical Properties based on Molecular Descriptors

QSPR models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can be derived from the 2D or 3D representation of the molecule and can be constitutional, topological, geometric, or electronic in nature.

For a series of substituted phenylsulfonylethanol compounds, various physical properties could be predicted using QSPR, such as:

Boiling point

Melting point

Solubility

LogP (octanol-water partition coefficient)

A typical QSPR study involves selecting a set of molecules with known experimental values for a particular property, calculating a large number of molecular descriptors for each molecule, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Geometric | Molecular Surface Area | The surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Hybrid | Topological Polar Surface Area (TPSA) nih.gov | The sum of surfaces of polar atoms in a molecule. nih.gov |

The quality of a QSPR model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the cross-validated R² (q²), which indicate the model's ability to fit the data and its predictive power, respectively. nih.gov

Correlation of Structural Features with Reactivity Trends

QSPR can also be extended to model reactivity, in what is often referred to as Quantitative Structure-Activity Relationship (QSAR) studies. In this context, the "activity" can be a measure of chemical reactivity, such as a reaction rate constant or an activation energy.

For a series of analogs of this compound, a QSAR model could be developed to correlate structural features with their reactivity in a specific reaction. For example, one could investigate how different substituents on the phenyl ring affect the rate of a nucleophilic substitution reaction at the sulfonyl group.

The molecular descriptors used in such a model would be chosen to capture the electronic and steric effects of the substituents. For instance, Hammett constants (σ) are classic electronic descriptors for substituents on an aromatic ring. Modern computational descriptors can provide a more detailed picture of the electronic and steric environment.

A study on the toxicity of phenylsulfonyl carboxylates to Vibrio fischeri provides an example of how QSAR can be applied to sulfonyl compounds. unicamp.br The study found that the toxicity could be modeled using descriptors related to the molecule's size, shape, and electronic properties. unicamp.br A similar approach could be used to model the reactivity of this compound analogs.

By analyzing the coefficients of the descriptors in the resulting QSAR equation, one can gain insights into which structural features are most important for determining the reactivity of this class of compounds. This understanding can then be used to design new molecules with desired reactivity profiles.

Advanced Analytical Methodologies for Mechanistic Elucidation and Quantitative Research of 2,5 Dimethylphenylsulfonylethanol

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Intermediate Detection

In-situ spectroscopic techniques are powerful tools for observing chemical reactions as they occur, providing real-time data on the formation of intermediates and the progression of the reaction without the need for sample extraction. mt.comspectroscopyonline.com

Time-Resolved Infrared and Raman Spectroscopy for Kinetic Analysis

Time-resolved infrared (TRIR) and Raman spectroscopy are instrumental in monitoring the kinetics of reactions involving 2,5-Dimethylphenylsulfonylethanol. These techniques can track changes in vibrational modes of functional groups in real-time, offering insights into the rates of reaction and the formation of transient species. bgsu.edubyopera.comunipr.it For instance, in a hypothetical oxidation reaction of this compound, TRIR spectroscopy could monitor the disappearance of the hydroxyl (-OH) stretching vibration and the appearance of a carbonyl (C=O) stretch, providing data to determine the reaction rate constants.

An illustrative kinetic analysis of the hypothetical oxidation of this compound using time-resolved IR spectroscopy could yield the following data:

| Time (seconds) | Integrated Absorbance of -OH peak (arbitrary units) | Integrated Absorbance of C=O peak (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 120 | 0.14 | 0.86 |

| 180 | 0.05 | 0.95 |

This data allows for the determination of the reaction order and rate constant, providing a deeper understanding of the reaction mechanism.

Operando NMR Spectroscopy for Catalyst Behavior and Reaction Progress

Operando Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique window into the behavior of catalysts and the reaction progress in real-time, under actual reaction conditions. unibo.itmanchester.ac.uknih.govwikipedia.org In a potential catalytic synthesis of this compound, operando NMR could be employed to observe the interaction of reactants with the catalyst surface and monitor the formation of the product and any byproducts. rsc.org For example, by using a solid-state NMR setup, one could track changes in the chemical shifts of catalyst nuclei, indicating binding events and changes in the catalyst's electronic structure during the reaction.

A hypothetical study using operando NMR to monitor the synthesis of this compound might generate the following observations:

| Time (minutes) | Reactant A ¹³C Signal Intensity (normalized) | Product ¹³C Signal Intensity (normalized) | Catalyst ³¹P Signal Chemical Shift (ppm) |

| 0 | 1.00 | 0.00 | 35.2 |

| 15 | 0.78 | 0.22 | 36.1 |

| 30 | 0.55 | 0.45 | 36.5 |

| 60 | 0.25 | 0.75 | 36.8 |

| 90 | 0.08 | 0.92 | 37.0 |

| 120 | <0.01 | >0.99 | 37.1 |

These results would provide valuable information on reaction kinetics and catalyst performance and stability. manchester.ac.uk

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are powerful techniques for the detailed analysis of complex mixtures that may be generated during the synthesis or degradation of this compound. researchgate.netnih.gov

Fragmentation Pathway Elucidation and Structural Confirmation of Byproducts

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown byproducts. nih.gov When coupled with tandem mass spectrometry (MS/MS), it allows for the elucidation of fragmentation pathways, which in turn helps in the structural confirmation of these byproducts. mdpi.comnih.gov For instance, in the synthesis of this compound, a potential byproduct could be a dimer. HRMS/MS analysis would reveal characteristic fragment ions that confirm its structure.

A proposed fragmentation pathway for protonated this compound and a hypothetical byproduct is detailed in the table below:

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss | Structural Inference |

| [M+H]⁺ of this compound | [M+H - H₂O]⁺, [M+H - C₂H₄O]⁺, [C₈H₉SO₂]⁺ | Water, Ethylene (B1197577) oxide, Dimethylphenylsulfonyl group | Confirms the presence of hydroxyl and ethylsulfonyl groups. |

| [M+H]⁺ of a hypothetical dimeric byproduct | [M/2+H]⁺, [M+H - C₈H₁₀O₃S]⁺ | Monomer unit, this compound | Suggests a dimeric structure formed through a specific linkage. |

Conformational Analysis of Gas-Phase Ions

Ion mobility spectrometry (IMS) separates ions based on their size and shape (collision cross-section) in the gas phase. researchgate.netnih.govresearchgate.netub.edu This technique can be used to study the different conformations that ions of this compound and its derivatives might adopt. Different conformers can have different reactivities, and understanding their gas-phase structures can provide insights into their chemical behavior.

An illustrative IMS-MS analysis could distinguish between different conformers of this compound, as shown in the hypothetical data below:

| Ion Species | Drift Time (ms) | Collision Cross Section (Ų) | Putative Conformation |

| [M+H]⁺ | 12.5 | 150.2 | Extended chain |

| [M+H]⁺ | 13.8 | 165.7 | Folded (intramolecular H-bond) |

| [M+Na]⁺ | 14.2 | 170.1 | Sodium adduct, extended |

Chromatographic Methods for Advanced Separation and Quantitative Analysis in Research Contexts

Chromatographic techniques are essential for the separation and quantification of this compound in complex research samples.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of sulfone compounds. sielc.comnih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection could be achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light. For more complex matrices, coupling HPLC with mass spectrometry (LC-MS) would provide enhanced selectivity and sensitivity.

A typical HPLC method for the quantitative analysis of this compound might have the following parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 4.8 min |

| Limit of Quantification | 0.1 µg/mL |

Gas chromatography (GC) could also be a suitable technique, particularly if the compound is derivatized to increase its volatility. datapdf.com Supercritical fluid chromatography (SFC) presents another alternative, especially for chiral separations if enantiomers of this compound were to be resolved. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination in Analog Synthesis

The synthesis of chiral molecules like analogs of this compound often results in a mixture of enantiomers. Determining the enantiomeric excess (ee), a measure of the purity of a chiral substance, is paramount in pharmaceutical and chemical research, as different enantiomers can exhibit distinct biological activities heraldopenaccess.us. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers phenomenex.comphenomenex.comnih.gov.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times and allowing for their individual quantification phenomenex.com. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including those containing sulfonyl groups nih.gov.

For the analysis of β-hydroxysulfone analogs, chiral HPLC methods are developed to achieve baseline separation of the enantiomers. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol, is optimized to maximize resolution. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Data for the Resolution of a β-Hydroxysulfone Analog

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Enantiomeric Excess (ee) | 95% |

This table presents hypothetical data for a representative chiral separation of a β-hydroxysulfone, illustrating the typical parameters and outcomes of such an analysis.

Preparative Chromatography for Isolation of Reaction Products for Further Study

Following a chemical synthesis, the desired product, such as this compound, is often present in a mixture containing unreacted starting materials, byproducts, and other impurities. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a robust technique for isolating and purifying target compounds from such complex mixtures on a larger scale than analytical HPLC ijrpr.com. This method is crucial for obtaining pure samples for subsequent structural elucidation, biological testing, and further chemical reactions ijrpr.com.

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads ijrpr.com. The selection of the stationary phase and mobile phase is critical for achieving efficient separation. Reversed-phase chromatography, with a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is a commonly employed mode for the purification of moderately polar organic compounds like sulfonyl alcohols.

In a typical workflow, an initial analytical HPLC method is developed to achieve good separation of the target compound from its impurities. This method is then scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed to yield the isolated compound. For instance, in the purification of a sulfonamide intermediate of Glyburide, a preparative HPLC method was successfully used to isolate a key impurity for structural characterization researchgate.net.

Table 2: Representative Preparative HPLC Parameters for the Purification of an Aromatic Sulfonyl Compound

| Parameter | Specification |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 8 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 50 mg/mL |

This table provides an example of typical parameters used in the preparative HPLC purification of a sulfonyl-containing organic molecule, based on a method developed for a related compound class. researchgate.net

Solid-State Characterization for Understanding Intermolecular Interactions and Packing in this compound Crystals

The arrangement of molecules in the solid state significantly influences the physical properties of a compound, such as its melting point, solubility, and stability. Understanding the crystal packing and intermolecular interactions is therefore of fundamental importance.

Single Crystal X-ray Diffraction for Crystal Packing Analysis (not for basic identification)

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and, crucially for this discussion, the way molecules pack together and the nature of the intermolecular interactions that hold the crystal lattice together mdpi.com.

For a compound like this compound, SC-XRD analysis would reveal the conformation of the molecule in the solid state and identify key intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the sulfonyl oxygen atoms, as well as weaker interactions like C-H···π and π-π stacking interactions involving the aromatic rings. These interactions are the primary driving forces for the observed crystal packing nih.gov.

While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted arylsulfonyl derivatives, provides valuable insights. For example, studies on the crystal structures of various sulfonamides have shown that strong intermolecular hydrogen bonds and π-π interactions are the main drivers for their crystal packing nih.gov.

Table 3: Hypothetical Crystallographic Data and Key Intermolecular Interactions for an Analog of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bonds | O-H···O=S (2.8 Å) |

| C-H···π Interactions | C-H(methyl)···π(phenyl) (3.5 Å) |

| π-π Stacking Distance | 3.8 Å (centroid-to-centroid) |

This table presents plausible crystallographic data and intermolecular interaction geometries for a hypothetical crystal structure of a close analog of this compound, based on known structural motifs in related compounds.

Solid-State NMR Spectroscopy for Polymorphism and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at the molecular level researchgate.netdur.ac.uk. It is particularly valuable for studying polymorphism, the ability of a compound to exist in more than one crystalline form, as different polymorphs can exhibit distinct ssNMR spectra researchgate.netdur.ac.uk.

In the context of this compound, ssNMR could be used to identify and characterize different polymorphic forms that may arise from different crystallization conditions. The chemical shifts of carbon-13 and proton nuclei are sensitive to the local electronic environment, and thus changes in molecular conformation and crystal packing in different polymorphs will lead to observable differences in the ssNMR spectra nih.gov.

Furthermore, ssNMR can provide insights into the molecular dynamics within the crystal lattice, such as the rotation of the methyl groups or conformational exchange of the ethanol (B145695) side chain researchgate.netnih.gov. Techniques like measuring spin-lattice relaxation times (T₁) can probe motions on the picosecond to nanosecond timescale, providing information on the mobility of different parts of the molecule in the solid state mdpi.com. Variable-temperature (VT) ssNMR experiments can be used to study dynamic processes, such as the onset of molecular motion as the temperature is increased mdpi.com. For instance, VT 17O ssNMR has been used to study the dynamics of sulfonate group jumps in crystalline sulfonic acids researchgate.net.

Table 4: Representative Solid-State NMR Parameters for Characterizing Polymorphism and Dynamics in an Aromatic Sulfone

| Technique | Parameter | Information Gained |

| ¹³C CP/MAS | Chemical Shift (δ) | Distinguishing between different crystalline polymorphs based on variations in local electronic environments. |

| ¹H T₁ Relaxation | Relaxation Time (T₁) | Probing the mobility of different molecular fragments, such as the methyl groups and the ethanol side chain. |

| Variable-Temperature ¹³C NMR | Δδ vs. Temperature | Identifying the onset of dynamic processes and potential phase transitions. |

This table outlines key solid-state NMR experiments and the type of information they can provide for studying polymorphism and molecular dynamics in a compound like this compound.

Lack of Publicly Available Research on Specific Applications of this compound

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of specific research data on the chemical compound This compound concerning its emerging applications in functional materials and multistep organic synthesis as outlined in the requested article structure.

The investigation sought to find detailed research findings on the use of this compound in the following areas:

As a versatile synthetic building block in multistep organic synthesis , including its role as a precursor to biologically relevant scaffolds and in the synthesis of optically active compounds.

Its incorporation into polymeric systems , such as in the design of sulfone-containing polyethers and polyesters, and its development as a functional monomer.

Its application in supramolecular chemistry and self-assembly .

The search results yielded general information on the synthesis and applications of related chemical classes, such as sulfonyl-containing polymers, the synthesis of various biologically active scaffolds from different sulfonamide precursors nih.govdoaj.orgresearchgate.net, and the principles of asymmetric synthesis involving sulfonyl groups. researchgate.netresearchgate.netfrontiersin.org For instance, research exists on the synthesis of poly(ether sulfone)s and the self-assembly of sulfonyl-containing molecules like sulfonylcalixarenes. researchgate.netrsc.org

However, no specific studies, data tables, or detailed research findings directly pertaining to This compound in these contexts could be located. The scientific literature does not appear to contain reports on its use as a specific monomer, a precursor for the defined scaffolds, or a component in supramolecular assemblies.

Due to the absence of this specific information, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on this compound. The creation of such an article would require nonexistent research data.

Emerging Applications and Functional Materials Incorporating 2,5 Dimethylphenylsulfonylethanol Derivatives

2,5-Dimethylphenylsulfonylethanol in Supramolecular Chemistry and Self-Assembly

Design of Host-Guest Systems and Molecular Recognition Motifs

There is no available research in scientific databases or patent literature that describes the use of this compound or its analogs in the design and synthesis of host-guest systems. The principles of molecular recognition, which govern the specific binding between a host molecule and a guest, rely on a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. Current time information in Bangalore, IN. Host-guest chemistry is a significant area of research with applications in drug delivery, sensing, and separations. However, the potential for the 2,5-dimethylphenylsulfonyl moiety to act as a recognition site or for the ethanol (B145695) group to be modified for such purposes has not been explored in published studies.

Formation of Ordered Nanostructures via Non-Covalent Interactions

The self-assembly of molecules into ordered nanostructures is a cornerstone of materials science, driven by non-covalent interactions to form well-defined architectures like nanofibers, nanotubes, and vesicles. This process allows for the bottom-up fabrication of functional materials. A review of the literature indicates that this compound has not been utilized as a building block for creating such ordered nanostructures. Research in this area often focuses on molecules with specific functionalities that promote directional and strong non-covalent interactions, and it appears this compound has not been identified as a candidate for such applications.

Catalytic and Ligand Applications of this compound Analogs

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern chemistry, heavily reliant on the design of effective chiral ligands to control the stereochemical outcome of a reaction. These ligands coordinate to a metal center and create a chiral environment that favors the formation of one enantiomer over the other. While a vast number of chiral ligands have been developed, there are no reports of this compound being used as a precursor or scaffold for the synthesis of new chiral ligands. The development of such a ligand would require the introduction of chirality and suitable coordinating atoms, a synthetic pathway that has not been described in the scientific literature for this compound.

Exploration of Metal-Sulfone Complexes in Homogeneous Catalysis

The sulfonyl group can, in principle, coordinate to a metal center, and metal-sulfone complexes are known, though less common than many other ligand types in catalysis. An exploration of the catalytic activity of metal complexes involving this compound would be a novel area of research. However, at present, there are no published studies detailing the synthesis of such complexes or their application in homogeneous catalysis.

Future Research Directions, Challenges, and Perspectives for 2,5 Dimethylphenylsulfonylethanol Research

Development of Highly Efficient and Sustainable Synthetic Routes with Minimal Waste Generation

A primary challenge in the broader field of chemical synthesis is the development of environmentally benign production methods. For 2,5-Dimethylphenylsulfonylethanol, future research will likely prioritize the creation of synthetic pathways that are not only efficient in their yield but also adhere to the principles of green chemistry. This involves minimizing the generation of hazardous waste and reducing the consumption of energy and raw materials. One approach that has been adopted for similar compounds is the alkylation of primary sulfonamides, which can eliminate the need for volatile solvents and reduce by-products. mdpi.com

| Synthetic Route | Key Features | Potential Advantages | Waste Products |

| Traditional Sulfonylation | Use of sulfonyl chlorides | High reactivity | Stoichiometric amounts of chloride salts |

| Catalytic Sulfonylation | Transition-metal catalysis | High atom economy | Minimal catalyst waste |

| Flow Chemistry Synthesis | Continuous reaction process | Improved safety and control | Reduced solvent waste |

| Biocatalytic Synthesis | Use of enzymes | High selectivity | Biodegradable waste |

Interactive Data Table: Comparison of Potential Synthetic Routes for this compound

Note: This table presents a hypothetical comparison of potential synthetic routes for this compound to illustrate future research goals. The data is representative and not based on actual experimental results for this specific compound.

Exploration of Unconventional Reactivity Modes and Novel Transformation Pathways

The sulfonyl group in this compound offers a rich playground for exploring novel chemical reactions. Future studies could uncover unconventional reactivity modes that lead to the synthesis of entirely new classes of compounds. For instance, high-pressure reactions involving similar structures like 2,5-dimethylfuran (B142691) have been shown to yield unexpected adducts through ene reactions. rsc.org Investigating the behavior of this compound under extreme conditions or in the presence of novel catalytic systems could unlock new transformation pathways. Some research on related pyrazolidinone structures has shown that reactions with acetylenedicarboxylates can lead to unexpected ring expansion products instead of the anticipated outcomes. nih.gov

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity Studies

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov These technologies can be employed to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. chemrxiv.org For this compound, ML models could be trained on existing data from other sulfonyl compounds to forecast its reactivity with a high degree of accuracy. researchgate.net This predictive power can significantly accelerate the discovery of new derivatives and applications by minimizing the need for extensive trial-and-error experimentation. mdpi.comacs.org

| Research Area | Application of AI/ML | Potential Impact |

| Synthesis Planning | Retrosynthetic analysis | Faster discovery of efficient synthetic routes |

| Reactivity Prediction | Predicting reaction outcomes | Reduced experimental workload |

| Catalyst Design | Screening for optimal catalysts | Improved reaction efficiency and selectivity |

| Property Prediction | Forecasting physical and chemical properties | Accelerated material design |

Interactive Data Table: Potential Applications of AI and Machine Learning in this compound Research

Note: This table illustrates the potential applications of AI and machine learning in the study of this compound, based on current trends in chemical research.

Design of Next-Generation Functional Materials with Enhanced Performance Characteristics

Derivatives of this compound could serve as building blocks for a new generation of functional materials. The presence of both a sulfonyl group and a hydroxyl group allows for a variety of chemical modifications, making it a versatile precursor for polymers and other advanced materials. For example, coumarin (B35378) derivatives have been incorporated into polyurethanes to create smart materials with novel properties. mdpi.com Similarly, the unique electronic and structural properties of the 2,5-dimethylphenylsulfonyl moiety could be leveraged to design materials with enhanced thermal stability, optical properties, or conductivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.